molecular formula C13H11NO4S B1272351 2'-Sulfamoyl-biphenyl-4-carboxylic acid CAS No. 352615-90-8

2'-Sulfamoyl-biphenyl-4-carboxylic acid

Cat. No. B1272351
M. Wt: 277.3 g/mol
InChI Key: LYHKPAIFSGHBPU-UHFFFAOYSA-N
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Description

2'-Sulfamoyl-biphenyl-4-carboxylic acid is a compound that can be associated with the broader class of biphenylsulfonamide derivatives. These compounds are known for their diverse range of biological activities and are often explored for their potential in drug development. The presence of both sulfonamide and carboxylic acid functional groups within the same molecule suggests that 2'-Sulfamoyl-biphenyl-4-carboxylic acid could participate in various chemical interactions and possess unique physical and chemical properties.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 2'-Sulfamoyl-biphenyl-4-carboxylic acid, they do offer insights into related chemical reactions that could be relevant. For instance, the dehydrative amidation between carboxylic acids and amines catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid could potentially be applied to the synthesis of amide derivatives of 2'-Sulfamoyl-biphenyl-4-carboxylic acid. This method might be useful for creating peptide-like structures by linking the carboxylic acid group of the compound to various amines.

Molecular Structure Analysis

The molecular structure of related compounds, such as the biphenyl diammonium salts described in one of the papers , provides a glimpse into the potential structural characteristics of 2'-Sulfamoyl-biphenyl-4-carboxylic acid. The presence of hydrogen bonding and π-π interactions in these salts indicates that similar non-covalent interactions could be expected in the crystal packing of 2'-Sulfamoyl-biphenyl-4-carboxylic acid, potentially influencing its solubility and stability.

Chemical Reactions Analysis

The interaction of sulfonamides with aminobenzoic acids to form complexes suggests that 2'-Sulfamoyl-biphenyl-4-carboxylic acid could also engage in complexation reactions with amines. The hydrogen bonding patterns observed in these complexes might be mirrored in the interactions of 2'-Sulfamoyl-biphenyl-4-carboxylic acid with other molecules, affecting its reactivity and the formation of supramolecular structures.

Physical and Chemical Properties Analysis

The study of sulfur-containing carboxylic acids as electron donors in photoredox pairs provides valuable information on the behavior of similar compounds under photoinduced conditions. Although 2'-Sulfamoyl-biphenyl-4-carboxylic acid is not directly mentioned, the insights into the reactivity of the sulfur-containing carboxylic acids could be extrapolated to understand the photophysical properties of 2'-Sulfamoyl-biphenyl-4-carboxylic acid. The compound's ability to participate in photoinduced electron transfer reactions could make it a candidate for use in photopolymerization processes or as a photoinitiator.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

2'-Sulfamoyl-biphenyl-4-carboxylic acid finds applications in organic synthesis. In a study by Zolfigol et al. (2015), novel nano organo solid acids with a urea moiety were synthesized and characterized. These compounds were used as catalysts in the synthesis of various organic derivatives, showcasing the potential of sulfamoyl-biphenyl-4-carboxylic acid derivatives in catalyzing organic reactions under mild and green conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Luminescent Sensing and Proton Conductivity

The compound has been utilized in the synthesis of lanthanide-organic frameworks for applications in gas sorption, proton conductivity, and luminescent sensing of metal ions. Zhou et al. (2016) developed novel frameworks using a sulfonate-carboxylate ligand derived from biphenyl-4-carboxylic acid. These frameworks showed significant potential in recognizing specific metal ions and had notable proton conductivity (Zhou et al., 2016).

Photoinitiated Polymerization

In the field of polymer chemistry, derivatives of sulfamoyl-biphenyl-4-carboxylic acid are used as components in photoinitiated polymerization processes. Wrzyszczyński et al. (2000) investigated sulfur-containing carboxylic acids, including derivatives of biphenyl-4-carboxylic acid, as electron donors in photoinitiated free-radical polymerizations. These compounds were effective in initiating polymerization of various monomers, indicating their utility in advanced polymer synthesis (Wrzyszczyński et al., 2000).

Nanofiltration Membranes

In environmental engineering, sulfamoyl-biphenyl-4-carboxylic acid derivatives have been used in the development of novel nanofiltration membranes. Liu et al. (2012) synthesized sulfonated aromatic diamine monomers, including derivatives of biphenyl-4-carboxylic acid, to create thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection, indicating their potential in water treatment technologies (Liu et al., 2012).

Safety And Hazards

The compound has been assigned the hazard statements H302 and H319 . This means it may be harmful if swallowed and may cause serious eye irritation. Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

4-(2-sulfamoylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c14-19(17,18)12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHKPAIFSGHBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375221
Record name 2'-Sulfamoyl-biphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Sulfamoyl-biphenyl-4-carboxylic acid

CAS RN

352615-90-8
Record name 2'-Sulfamoyl-biphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352615-90-8
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Synthesis routes and methods I

Procedure details

2-Bromobenzenesulfonamide (800 mg) and 4-carboxyphenylboronic acid (563 mg) were suspended in a mixed solvent of toluene (5 ml) and water (5 ml). Tetrakis(triphenylphosphine)palladium (392 mg) and anhydrous sodium carbonate (1.08 g) were successively added to the suspension, and the mixture was heated under reflux overnight. After the reaction mixture was cooled to room temperature, diethyl ether and water were added to conduct liquid separation. The resultant organic layer was extracted twice with water. The resultant water layers were all combined, and 12N hydrochloric acid was added to this solution to acidify it. The solution was concentrated to about 20 ml under reduced pressure. Colorless powder deposited was collected by filtration and dried under reduced pressure to obtain the title compound (539 mg).
Quantity
800 mg
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reactant
Reaction Step One
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563 mg
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reactant
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5 mL
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reactant
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1.08 g
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reactant
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392 mg
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catalyst
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Synthesis routes and methods II

Procedure details

2-Bromobenzenesulfonamide (800 mg) and 4-carboxyphenyl boronic acid (563 mg) were suspended in a solvent mixture of toluene (5 mL) and water (5 mL). To the reaction mixture, tetrakis(triphenylphosphine)palladium (392 mg) and sodium carbonate anhydrate (1.08 g) were sequentially added, and the resultant mixture was heated under reflux overnight. The resultant mixture was cooled to room temperature, and diethyl ether and water were added thereto for partitioning the mixture. The organic layer was extracted twice with water. All the resultant aqueous layers were combined together, and 12N aqueous hydrochloric acid was added thereto to acidfy. The mixture was concentrated to about 20 mL under reduced pressure, and the precipitated colorless powder was recovered by filtration, followed by drying under reduced pressure, to thereby give the title compound (539 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
563 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
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Quantity
5 mL
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solvent
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resultant mixture
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resultant mixture
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1.08 g
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reactant
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392 mg
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catalyst
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